5-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole
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Overview
Description
5-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a methylsulfanyl-substituted hydrazine with a trifluoromethyl-substituted aromatic aldehyde in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the thiadiazole ring or the trifluoromethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, it could be studied for its potential as an enzyme inhibitor, antimicrobial agent, or in other bioactive roles.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for compounds like 5-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfanyl)-1,2,4-thiadiazole
- 3-(Trifluoromethyl)phenyl-1,2,4-thiadiazole
- 5-(Methylsulfanyl)-3-phenyl-1,2,4-thiadiazole
Uniqueness
The uniqueness of 5-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole lies in the combination of the methylsulfanyl and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H7F3N2S2 |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
5-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C10H7F3N2S2/c1-16-9-14-8(15-17-9)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3 |
InChI Key |
OYMKCGAOBDBSMP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NS1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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